2-methoxy-5-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazole ring, for example, is a heterocycle, meaning it contains atoms of different elements (in this case, carbon and nitrogen). This could have implications for the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The various functional groups within the molecule could potentially undergo a range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfamoyl and amide groups could affect its solubility in different solvents .Scientific Research Applications
- Application : Researchers investigate its effects on cancer cell lines, assessing cytotoxicity, apoptosis induction, and inhibition of tumor growth. It may serve as a lead compound for developing novel chemotherapeutic agents .
- Application : Evaluate the compound’s inhibitory activity against carbonic anhydrase-II. Such inhibitors have therapeutic implications in treating glaucoma, epilepsy, and other disorders .
- Application : Incorporate the compound into polymeric light-emitting diodes (PLEDs) to enhance brightness and efficiency. Its unique structure may contribute to white-light emission .
- Application : Form a nanocomposite by combining the compound with carbon nanotubes (CNTs). This composite, when used as a thin film, can detect hydrogen sulfide (H2S) gas, making it relevant for environmental monitoring and safety applications .
- Application : Explore the compound’s reactivity as a building block for synthesizing novel heterocyclic compounds. Researchers can modify its structure to create diverse derivatives with specific properties .
- Application : Synthesize 1H-1,2,3-triazole analogs using “Click” chemistry. Investigate their biological activities, including enzyme inhibition, antimicrobial effects, or other pharmacological properties .
Anticancer Research
Carbonic Anhydrase Inhibition
Organic Light-Emitting Diodes (OLEDs)
Gas Sensors
Heterocyclic Building Blocks
Click Chemistry and Triazole Analogs
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with the compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including inflammation, viral infections, and cancer .
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially influencing various biological activities .
Biochemical Pathways
Indole derivatives have been found to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the ability of similar compounds to form hydrogen bonds can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Based on the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
2-methoxy-5-[[3-methyl-1-(triazol-1-yl)butan-2-yl]sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4S/c1-10(2)13(9-20-7-6-17-19-20)18-25(22,23)11-4-5-14(24-3)12(8-11)15(16)21/h4-8,10,13,18H,9H2,1-3H3,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNMJKPWHUHEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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